Quizalofop

Descripción

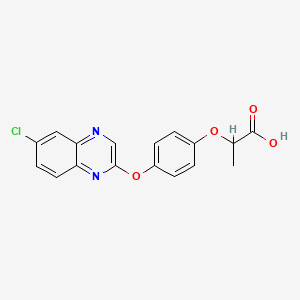

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273935 | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-12-6 | |

| Record name | Quizalofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Quizalofop Action on Acetyl-CoA Carboxylase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class, categorized as a Group 1 herbicide.[1][2][3] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway in grasses.[1][4] This guide provides a detailed technical overview of the mechanism of action of this compound on ACCase, including its inhibitory kinetics, binding site interactions, and the downstream physiological consequences. It also presents quantitative data on its efficacy and outlines the experimental protocols used to elucidate its function.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The herbicidal activity of this compound is initiated upon its absorption through the foliage and subsequent translocation via the phloem to the meristematic tissues, where cell division and lipid biosynthesis are most active.[3] In its commercial form, this compound is often an ester prodrug (e.g., this compound-p-ethyl) which is rapidly hydrolyzed in the plant to its active acid form.[5]

The primary target of this compound is the plastid-localized acetyl-CoA carboxylase (ACCase), the enzyme responsible for the first committed and rate-limiting step in de novo fatty acid synthesis.[4][6] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][7] By inhibiting ACCase, this compound effectively halts the production of malonyl-CoA, thereby blocking the synthesis of the fatty acids necessary for the formation of cell membranes and other essential lipids.[4] This disruption of lipid biosynthesis leads to the cessation of growth, followed by chlorosis, necrosis of young tissues, and eventual death of the susceptible grass species.[3][4]

Biochemical studies have characterized this compound as a reversible, noncompetitive inhibitor of grass ACCase.[5][8] This indicates that this compound does not compete with the substrate (acetyl-CoA) for binding to the enzyme's active site but rather binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[5]

Signaling Pathway of this compound's Herbicidal Action

Caption: Herbicidal action of this compound from plant uptake to cellular inhibition.

Binding Site and Molecular Interactions

The precise binding site of this compound on the carboxyltransferase (CT) domain of ACCase has been elucidated through structural studies and the analysis of herbicide-resistant mutations.[7][9] These studies reveal that this compound binds at the dimer interface of the CT domain, a region distinct from the active site.[7]

Resistance to this compound in many weed biotypes is conferred by point mutations in the ACCase gene, leading to amino acid substitutions in the herbicide-binding pocket. A notable example is the alanine to valine substitution at position 2004 (A2004V) in the Alopecurus myosuroides reference sequence.[6][9] This substitution reduces the volume of the binding pocket, sterically hindering the interaction of this compound with the enzyme and thereby decreasing its binding affinity.[6][9] Modeling and docking studies have confirmed that this mutation significantly reduces the binding affinity of this compound.[9]

Quantitative Data on ACCase Inhibition

The inhibitory potency of this compound is quantified by the concentration required to inhibit 50% of the enzyme's activity (IC50). This value can vary significantly between susceptible and resistant plant genotypes.

| Genotype/Species | ACCase Mutation | This compound IC50 (µM) | Resistance Factor (R/S) | Reference |

| Wildtype Wheat | None | 0.49 | - | [5] |

| Resistant Wheat | Homozygous A2004V (1 genome) | 1.84 | 3.8 | [5] |

| Resistant Wheat | Homozygous A2004V (2 genomes) | 19.30 | 39.4 | [5] |

| Broadleaf signalgrass | Not specified | 0.54 | - | [10] |

Experimental Protocols

In Vitro ACCase Activity Assay (Radioisotope Method)

This protocol is a standard method for measuring ACCase activity and its inhibition by herbicides.

-

Enzyme Extraction:

-

Harvest young, actively growing leaf tissue.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM dithiothreitol).

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cell debris and membranes.

-

The resulting supernatant contains the soluble ACCase.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing assay buffer, ATP, MgCl2, NaHCO3 (labeled with ¹⁴C), and acetyl-CoA.

-

Add the crude enzyme extract to the reaction mixture.

-

For inhibition studies, pre-incubate the enzyme extract with various concentrations of this compound before adding the substrates.

-

Initiate the reaction by adding ¹⁴C-labeled sodium bicarbonate (H¹⁴CO₃⁻).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-20 minutes).

-

-

Termination and Quantification:

-

Stop the reaction by adding a strong acid (e.g., HCl), which also removes any unincorporated ¹⁴C-bicarbonate as ¹⁴CO₂.

-

Dry the samples to ensure all ¹⁴CO₂ has evaporated.

-

The acid-stable product, ¹⁴C-malonyl-CoA, is quantified by liquid scintillation counting.

-

ACCase activity is expressed as the amount of ¹⁴C incorporated into the acid-stable product per unit of time per milligram of protein.

-

In Vitro ACCase Activity Assay (Malachite Green Colorimetric Method)

This is a non-radioactive alternative for measuring ACCase activity by detecting the release of inorganic phosphate (Pi) from ATP hydrolysis.[11][12]

-

Enzyme Extraction:

-

Follow the same procedure as for the radioisotope method.

-

-

Assay Reaction:

-

Set up the reaction in a 96-well plate.

-

Each well should contain the enzyme extract, assay buffer, and a series of herbicide concentrations.

-

The reaction mixture includes Tricine buffer, KCl, MgCl₂, dithiothreitol, BSA, NaHCO₃, and ATP.[11]

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature.

-

-

Colorimetric Detection:

-

Stop the reaction and detect the released Pi using a malachite green reagent.

-

The malachite green forms a colored complex with the inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.[11]

-

The amount of Pi produced is proportional to the ACCase activity.

-

Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for determining ACCase inhibition by this compound.

Conclusion

This compound is a potent and specific inhibitor of the ACCase enzyme in susceptible grass species. Its mechanism of action involves binding to an allosteric site on the carboxyltransferase domain, leading to noncompetitive inhibition of the enzyme's activity. This blocks the fatty acid synthesis pathway, ultimately resulting in plant death. The development of resistance to this compound is frequently linked to specific mutations within this binding site that reduce the herbicide's affinity for the enzyme. A thorough understanding of this mechanism is crucial for the effective use of this compound in weed management and for the development of new herbicidal compounds.

References

- 1. Interactions Between this compound-p-ethyl and Acetolactate Synthase–Inhibiting Herbicides in Acetyl-coA Carboxylase Inhibitor–Resistant Rice Production | Weed Technology | Cambridge Core [cambridge.org]

- 2. scielo.br [scielo.br]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. Biochemical and structural characterization of this compound-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Biosynthesis Inhibitors | Weed Science | Cambridge Core [cambridge.org]

- 9. Biochemical and structural characterization of this compound-resistant wheat acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 12. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

Quizalofop-p-ethyl discovery and synthesis pathway

An In-depth Technical Guide to the Discovery and Synthesis of Quizalofop-p-ethyl

Discovery and Development

This compound-p-ethyl, a prominent member of the aryloxyphenoxypropionate ("fop") class of herbicides, was discovered and developed by Nissan Chemical Corporation.[1][2] The journey of this compound began in 1975 with a team of scientists at Nissan Chemical, including the young researcher Dr. Koichi Suzuki, who were dedicated to creating a globally significant agrochemical.[1]

The research focused on heterocyclicoxy phenoxy propanoic acid derivatives, which were known to possess selective herbicidal properties.[3] This exploration led to the synthesis of quinoxalinyloxy phenoxy propanoic acid derivatives, which demonstrated excellent activity against grass weeds.[3] The team's work identified that the propionic acid moiety contains a chiral center, and the R-enantiomer is the biologically active isomer.[4] This active isomer was named this compound-p-ethyl (also referred to as D(+) NC302 or DPX-Y6202), distinguishing it from the racemic mixture, this compound-ethyl.[5][6]

Extensive testing revealed its high efficacy against troublesome grass weeds, such as Johnson's Grass in the southern United States, with remarkable safety for broadleaf crops.[1][7] This high selectivity and effectiveness led to its commercialization under brand names like Targa, Assure II, and Pilot Ultra, establishing it as a vital tool for post-emergence weed control in crops such as soybeans, cotton, sugar beets, and rapeseed.[1][5][7]

Mechanism of Action

This compound-p-ethyl is a selective, systemic herbicide that functions as a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][7][8] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage in plants.

The herbicidal action unfolds in several steps:

-

Absorption and Translocation : The herbicide is applied post-emergence and is rapidly absorbed through the foliage of grass weeds.[7][9] Being systemic, it is then translocated throughout the plant via both the xylem and phloem to the meristematic tissues—the primary sites of growth, such as shoots and roots.[7][10]

-

Metabolic Activation : Within the plant, the proherbicide this compound-p-ethyl is hydrolyzed to its biologically active acid form, this compound-P.[4]

-

ACCase Inhibition : this compound-P specifically binds to and inhibits the ACCase enzyme found in grass species (gramineous plants).[4]

-

Disruption of Lipid Synthesis : The inhibition of ACCase halts fatty acid production, leading to a cessation of cell membrane formation and lipid-based energy storage.[7][10]

-

Plant Death : This disruption of a fundamental metabolic pathway causes the weed to stop growing. Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) at the growing points, appear within a few days to a week, with complete plant death occurring within one to three weeks.[7][8]

The selectivity of this compound-p-ethyl arises because the ACCase enzyme in broadleaf (dicotyledonous) crops has a different structure that is not affected by the herbicide, allowing these crops to remain unharmed.[4]

Figure 1. Mechanism of Action of this compound-p-ethyl in Grass Weeds.

Chemical Synthesis Pathways

The industrial synthesis of this compound-p-ethyl focuses on producing the desired (R)-enantiomer with high purity. Several synthetic routes have been developed, with a common strategy involving the coupling of a quinoxaline moiety with a chiral phenoxypropionate side chain.

A widely adopted commercial pathway involves two main steps: the formation of the phenoxy-quinoxaline core followed by etherification with a chiral propionate derivative.

Pathway 1: Common Industrial Synthesis

-

Step 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol. This key intermediate is formed via a nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone in the presence of a base like potassium carbonate.[5][11]

-

Step 2: Chiral Etherification. The intermediate phenol is then reacted with an ethyl lactate derivative possessing the (S)-configuration, such as ethyl (S)-2-bromopropionate or ethyl S(-)-p-toluenesulfonyl lactate, to form the final product.[2][5] The reaction proceeds via an SN2 mechanism, which inverts the stereocenter, resulting in the desired (R)-configuration of this compound-p-ethyl.

Figure 2. A common industrial synthesis pathway for this compound-p-ethyl.

Alternative Synthesis Pathways:

-

Route via (R)-2-(4-hydroxyphenoxy)propionic acid: This method starts with a chiral building block, (R)-2-(4-hydroxyphenoxy)propionic acid. This intermediate is reacted with 2,6-dichloroquinoxaline in a solvent like N,N-dimethylformamide (DMF) with potassium carbonate to yield this compound-p acid, which is then esterified to the final product.[12]

-

Route from D-Lactic Acid: Another approach begins with D-lactic acid, which has the correct initial stereochemistry. The acid is first esterified and then its hydroxyl group is converted to a leaving group (e.g., a halide). This intermediate is then coupled with 4-(6-chloroquinoxalin-2-yloxy)phenol to form the final ester directly.[13]

Quantitative Data

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | [14] |

| Chemical Formula | C₁₉H₁₇ClN₂O₄ | [14] |

| Molar Mass | 372.8 g/mol | [14] |

| Appearance | White powder / Faint yellow crystallized solid | [8][13] |

| XLogP3 | 4.3 | [14] |

| CAS Number | 100646-51-3 | [5] |

Table 2: Toxicological Data

| Test | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | 1182 - 1670 mg/kg | [8] |

| Acute Inhalation LC₅₀ (4h) | Rat | 5.8 mg/L | [8] |

| Aquatic Toxicity LC₅₀ (96h) | Rainbow Trout | 10.7 mg/L | [8] |

| Avian Toxicity | Birds | Non-toxic | [8] |

| Bee Toxicity | Bees | Non-toxic | [8] |

| Carcinogenicity | Animal tests | Not shown to cause cancer | [8] |

Table 3: Herbicidal Efficacy (Field Trials)

| Target Weed Type | Application Rate (a.i./ha) | Reference |

| Annual Grasses | 0.05 - 0.15 kg | [3] |

| Perennial Grasses | 0.11 - 0.22 kg | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is adapted from established industrial synthesis routes.[5][11]

Materials:

-

2,6-dichloroquinoxaline

-

Hydroquinone

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-dimethylformamide (DMF) or similar polar aprotic solvent

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add hydroquinone (1.1 equivalents) and the solvent (e.g., DMF).

-

Begin stirring and add anhydrous potassium carbonate (1.5 equivalents).

-

Add 2,6-dichloroquinoxaline (1.0 equivalent) to the slurry.

-

Heat the reaction mixture to 140-150°C and maintain for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Acidify the aqueous solution to a pH of 4-5 using concentrated HCl to ensure complete precipitation.

-

Filter the resulting solid using a Büchner funnel.

-

Wash the solid cake with deionized water until the filtrate is neutral.

-

Dry the solid under vacuum at 60-70°C to yield the 4-(6-chloroquinoxalin-2-yloxy)phenol intermediate.

Protocol 2: Synthesis of this compound-p-ethyl from 4-(6-chloroquinoxalin-2-yloxy)phenol

This protocol is based on the chiral etherification step.[2]

Materials:

-

4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 equivalent)

-

Ethyl S(-)-p-toluenesulfonyl lactate (1.1 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

-

Toluene or other suitable solvent

-

Deionized water

-

Brine solution

Procedure:

-

Charge a reaction flask with toluene, 4-(6-chloroquinoxalin-2-yloxy)phenol, ethyl S(-)-p-toluenesulfonyl lactate, and anhydrous potassium carbonate.

-

Heat the mixture to reflux (approximately 110°C for toluene) and stir vigorously.

-

Maintain the reflux for 3-6 hours. Monitor the disappearance of the starting phenol by HPLC.

-

After the reaction is complete, cool the mixture to 50-60°C.

-

Add water to the reaction mixture and stir to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic (toluene) layer. Wash it sequentially with a dilute NaOH solution, water, and finally a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound-p-ethyl.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high chemical and optical purity (>98%).[2]

References

- 1. This compound-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 2. CN106432109A - Preparation method of this compound-P-ethyl - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. ACTION | TARGA this compound | Nissan Chemical Corporation [nissanchem.co.jp]

- 5. This compound-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]

- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound-p-ethyl 50 g/l EC – Zenith Crop Sciences [zenithcropsciences.com]

- 10. Wholesale POMAIS this compound-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]

- 11. Page loading... [wap.guidechem.com]

- 12. This compound-P synthesis - chemicalbook [chemicalbook.com]

- 13. CN101602736B - Synthesis method of this compound-p-ethyl - Google Patents [patents.google.com]

- 14. This compound-p-ethyl | C19H17ClN2O4 | CID 1617113 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Products of Quizalofop in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of quizalofop and its related compounds in terrestrial and aquatic environments. It details the primary degradation products, dissipation rates, and the experimental methodologies used to determine these parameters. The information is presented to be a valuable resource for environmental fate assessment and management of this widely used herbicide.

Degradation of this compound in Soil

This compound-p-ethyl, the active enantiomer in many commercial formulations, undergoes rapid degradation in soil to its primary metabolite, this compound-p-acid.[1][2][3][4][5] This initial hydrolysis is a key step, followed by further breakdown into several smaller molecules. The rate of degradation is influenced by soil properties such as pH and microbial activity.[2]

1.1. Primary Degradation Products in Soil

The degradation of this compound-p-ethyl in soil leads to the formation of several key metabolites. The most significant of these are this compound-p-acid, 3-OH-quizalofop-acid, 6-chloroquinoxalin-2-ol (CHQ), and dihydroxychloroquinoxalin (CHHQ).[6][7]

| Degradation Product | Common Abbreviation | Chemical Name | Reference |

| This compound-p-acid | QA | (R)-2-[4-(6-chloroquinoxalin-2-yl)oxy-phenoxy]propanoic acid | [1][2][3][4][5][7] |

| 3-OH-Quizalofop-acid | - | 2-[4-[(6-chloro-3-hydroxy-2-quinoxalinyl)oxy]phenoxy]propanoic acid | [7][8][9] |

| 6-chloroquinoxalin-2-ol | CHQ | 6-chloro-2-hydroxyquinoxaline | [6] |

| dihydroxychloroquinoxalin | CHHQ | 6-chloroquinoxaline-2,3-diol | [6] |

| (R)-2-(4-hydroxyphenoxy)propionic acid | PPA | (R)-2-(4-hydroxyphenoxy)propionic acid | [6] |

| demethylated-quizalofop-p-acid | - | - | [1][2] |

| hydroxy-quizalofop-p-ethyl | - | - | [1][2] |

1.2. Degradation Pathway in Soil

The degradation of this compound-p-ethyl in soil is a multi-step process. It begins with the hydrolysis of the ethyl ester to form this compound-p-acid. This is followed by hydroxylation of the quinoxaline ring and cleavage of the ether linkage, leading to the formation of various phenolic and quinoxaline derivatives.

1.3. Quantitative Data on Dissipation in Soil

The dissipation of this compound and its esters in soil is generally rapid. The half-life can vary depending on soil type, temperature, moisture, and microbial activity.

| Compound | Soil Type | Half-life (DT50) | Conditions | Reference |

| This compound-p | Not specified | < 1 day | Not specified | [6][10] |

| This compound-p-ethyl | Adzuki bean soils | 5.4 - 6.7 days | Field study | [3] |

| This compound-p-ethyl | Loamy soils | 0.6 - 1.0 days | Sunlight | [1] |

| This compound-p-ethyl | Loamy soils | 2.9 - 3.9 days | Dark | [1] |

| This compound-p-ethyl | Silty clay | 0.55 - 0.71 days | Field study | [11][12] |

| This compound-p-ethyl | Four different soils | 0.16 - 0.57 days (Phase 1) | Micro-plot study | [13] |

| This compound-p-ethyl | Four different soils | 2.05 - 4.0 days (Phase 2) | Micro-plot study | [13] |

Degradation of this compound in Water

In aquatic environments, the degradation of this compound and its derivatives is influenced by factors such as pH, temperature, and sunlight (photolysis).[7][13] Hydrolysis and photolysis are the primary degradation mechanisms in water.

2.1. Primary Degradation Products in Water

Similar to soil, the main degradation pathway in water involves the hydrolysis of the ester linkage to form this compound-p-acid. Further degradation leads to the formation of CHQ, CHHQ, and PPA.[6][14][15]

| Degradation Product | Common Abbreviation | Chemical Name | Reference |

| This compound-p-acid | QA | (R)-2-[4-(6-chloroquinoxalin-2-yl)oxy-phenoxy]propanoic acid | [7] |

| 6-chloroquinoxalin-2-ol | CHQ | 6-chloro-2-hydroxyquinoxaline | [6][14][15][16] |

| dihydroxychloroquinoxalin | CHHQ | 6-chloroquinoxaline-2,3-diol | [6][14][15] |

| (R)-2-(4-hydroxyphenoxy)propionic acid | PPA | (R)-2-(4-hydroxyphenoxy)propionic acid | [6][14][15] |

| 2-(4-hydroxy-phenyoxy) propionate | - | - | [16] |

| 1,4-hydroquinone | - | - | [16] |

| Quinone | - | - | [16] |

| 4-chlorobenzene-1,2-diol | - | - | [16] |

| 1,2,4-benzenetriol | - | - | [16] |

2.2. Degradation Pathway in Water

The degradation pathway in water mirrors that in soil, with hydrolysis being the initial and crucial step. Photodegradation can also play a significant role in breaking down the parent compound and its metabolites.

2.3. Quantitative Data on Dissipation in Water

This compound-p-ethyl and its related commercial products can be moderately persistent in water. The dissipation rates are highly dependent on the specific conditions.

| Compound | DT50 | Conditions | Reference |

| This compound-p-tefuryl | 10 - 70 days | Distilled water | [6][14][15] |

| This compound-p-ethyl | 10 - 70 days | Distilled water | [6][14][15] |

| Propaquizafop | 10 - 70 days | Distilled water | [6][14][15] |

| This compound-p-ethyl | 0.46 - 0.55 days | Neutral and basic water | [13] |

| This compound-p-ethyl | 2.64 - 2.68 days | Acidic water | [13] |

Metabolites such as PPA, CHHQ, and CHQ have been detected in water samples 7 days after the application of commercial products.[6][14][15] In one study, CHQ was detected at a concentration of 1400 µg/L after 75 days following the application of a this compound-p-ethyl commercial product.[14][15]

Experimental Protocols

The study of this compound degradation in soil and water involves a series of well-defined experimental protocols, from sample collection and preparation to sophisticated analytical techniques.

3.1. Soil Degradation Study

A typical laboratory soil degradation study involves incubating soil treated with this compound under controlled temperature and moisture conditions.

-

Soil Selection and Preparation: Soil is collected from relevant agricultural areas, sieved to remove large debris, and characterized for properties like pH, organic matter content, and texture.[17]

-

Application of Test Substance: A solution of this compound (often radiolabeled for easier tracking) is applied to the soil at a concentration relevant to field application rates.[17][18]

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity) for a specified period.[18]

-

Sampling: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days) to monitor the dissipation of the parent compound and the formation of degradation products.[19]

-

Extraction: The soil samples are extracted using an appropriate solvent system. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used extraction technique.[3][6][11] This typically involves extraction with acidified acetonitrile followed by the addition of salts to induce phase separation.[6]

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a Diode Array Detector (DAD) to identify and quantify the parent compound and its metabolites.[3][6]

3.2. Water Degradation Study

Water degradation studies are performed to assess hydrolysis and photolysis.

-

Hydrolysis Study: Sterile buffered solutions at different pH values (e.g., 4, 7, and 9) are treated with this compound and incubated in the dark at a constant temperature. Samples are taken at various intervals to determine the rate of hydrolysis.

-

Photolysis Study: Solutions of this compound in sterile, buffered water are exposed to a light source that simulates natural sunlight. Control samples are kept in the dark. The concentration of the herbicide is monitored over time in both light-exposed and dark control samples to determine the rate of photodegradation.[20]

3.3. Analytical Methodologies

The accurate determination of this compound and its degradation products requires sensitive and selective analytical methods.

-

Sample Extraction: As mentioned, the QuEChERS method is widely used for soil samples.[3][6] For water samples, solid-phase extraction (SPE) or liquid-liquid extraction may be employed to concentrate the analytes.[3]

-

Chromatographic Separation: Reversed-phase HPLC is the most common technique for separating this compound and its metabolites.[3][6][21]

-

Detection and Quantification:

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific technique used for the quantification of trace levels of the target compounds.[8][9]

-

UHPLC-Orbitrap-MS: Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (Orbitrap) allows for the accurate identification and quantification of known and unknown metabolites.[6][14][15]

-

HPLC-DAD: High-performance liquid chromatography with a diode-array detector is a more accessible technique that can be used for quantification at higher concentrations.[3]

-

GC-MS: Gas chromatography-mass spectrometry can also be used, particularly for more volatile derivatives of the analytes.[3][6]

-

3.4. Experimental Workflow

The following diagram illustrates a typical workflow for a this compound degradation study.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Residues of this compound-p-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. Purification and properties of a novel this compound-p-ethyl-hydrolyzing esterase involved in this compound-p-ethyl degradation by Pseudomonas sp. J-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. epa.gov [epa.gov]

- 9. epa.gov [epa.gov]

- 10. Degradation studies of this compound-p and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dissipation and transport of this compound-p-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Dissipation of this compound-P-ethyl in Water and Soil | Semantic Scholar [semanticscholar.org]

- 14. Behavior of this compound-p and its commercial products in water by liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. cambridge.org [cambridge.org]

- 20. Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway [mdpi.com]

- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]

An In-depth Technical Guide to Quizalofop: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of the herbicide Quizalofop. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Identification

This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds.[1] It belongs to the aryloxyphenoxypropionate class of herbicides.[2] The active form is often the R-enantiomer, known as this compound-P.[3] Commercially, it is frequently available as an ester, such as this compound-ethyl, which is converted to the active acid form within the plant.

| Identifier | This compound | This compound-ethyl |

| IUPAC Name | 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid[1] | ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |

| CAS Number | 76578-12-6[1] | 76578-14-8 |

| Chemical Formula | C17H13ClN2O4[1] | C19H17ClN2O4 |

| Molecular Weight | 344.75 g/mol [1] | 372.8 g/mol |

| Canonical SMILES | CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl[1] | CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of the this compound molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and this compound-ethyl is presented below.

| Property | This compound | This compound-ethyl |

| Appearance | White powder[1] | White crystals |

| Melting Point | - | 91.7-92.1 °C |

| Boiling Point | - | 220 °C at 0.2 mmHg |

| Water Solubility | - | 0.4 mg/L at 20 °C |

| Solubility in Organic Solvents | - | Soluble in acetone, ethanol, and xylene; sparingly soluble in hexane. |

| pKa (acid dissociation constant) | 2.79 (Strongest Acidic)[4] | Not applicable |

| LogP (Octanol-Water Partition Coefficient) | - | 4.28 |

| Vapor Pressure | - | 1.1 x 10^-8 atm-cu m/mole |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions as a herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes and for energy storage.[2][5]

The inhibition of ACCase by aryloxyphenoxypropionates like this compound occurs in the chloroplasts of susceptible grass species.[5] This specific inhibition disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis.[5][6] The disruption of fatty acid production ultimately leads to the breakdown of cell membrane integrity and cessation of growth, causing the death of the weed.[2]

Caption: Inhibition of fatty acid synthesis by this compound.

Experimental Protocols for Analysis

The determination of this compound and its metabolites in various matrices is crucial for residue analysis and environmental monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques employed.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A modified QuEChERS method is often used for the extraction of this compound from samples like soil or agricultural products.

Workflow for Sample Preparation:

Caption: General workflow for QuEChERS sample preparation.

Analytical Methodologies

Below is a summary of typical instrumental conditions for the analysis of this compound.

| Parameter | HPLC-UV | LC-MS/MS |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Acetonitrile:Water with formic acid (gradient) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Injection Volume | 20 µL | 5-10 µL |

| Detector | UV at ~238 nm | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | - | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions (MRM) | - | Specific precursor/product ion pairs for this compound and its metabolites. |

Note: These are general conditions and should be optimized for the specific instrument and matrix being analyzed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. This compound-P | C17H13ClN2O4 | CID 5484172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ContaminantDB: this compound-P (free acid) [contaminantdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Herbicidal Spectrum of Quizalofop Against Grass Weeds

Introduction

Quizalofop is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical family.[1] It is a critical tool in modern agriculture for the management of annual and perennial grass weeds in a wide range of broadleaf crops, including soybeans, cotton, canola, sugar beets, and various vegetables.[1][2][3][4] Its efficacy stems from its specific mode of action, which targets a key enzyme in the biosynthesis of fatty acids within grass species, ensuring crop safety in dicotyledonous plants.[1][5][6] This guide provides a comprehensive technical overview of this compound's herbicidal activity, mechanism of action, experimental evaluation protocols, and the factors influencing its performance.

1. Mechanism of Action

This compound is a systemic herbicide that is rapidly absorbed through the foliage of treated plants.[1][7][8] Following absorption, it is readily translocated via the phloem and xylem to the plant's regions of active growth, particularly the meristematic tissues in the roots, shoots, and growing points.[1][5][8][9]

The herbicidal activity of this compound is initiated by the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[5][6][8][10] This enzyme is pivotal in the first committed step of fatty acid synthesis.[1][10] By blocking ACCase, this compound halts the production of lipids, which are essential components for building and maintaining cell membranes and for energy storage.[1][8][10] The disruption of this vital metabolic pathway leads to a cessation of growth, followed by visible symptoms of phytotoxicity. These symptoms typically appear within 7 to 14 days and include chlorosis (yellowing) and necrosis (tissue death), starting at the growing points and spreading throughout the plant.[1][6][11]

Caption: this compound's systemic mechanism of action pathway.

2. Herbicidal Spectrum and Efficacy

This compound and its active isomer, this compound-p-ethyl, demonstrate high efficacy against a broad spectrum of annual and perennial grass weeds.[3][9] The level of control is dependent on the weed species, their growth stage at the time of application, and the application rate. The following tables summarize quantitative data from various field studies.

Table 1: Efficacy of this compound-p-ethyl Against Annual Grass Weeds

| Weed Species | Application Rate (g a.i./ha) | Efficacy Metric | Result | Crop | Source(s) |

| Echinochloa crus-galli (Barnyardgrass) | 52.8 (600 ml/ha of 8.8% EC) | Dry Weight Reduction | 96% | Groundnut | [12] |

| Echinochloa crus-galli (Barnyardgrass) | 52.8 (600 ml/ha of 8.8% EC) | Number Reduction | 90% | Groundnut | [12] |

| Echinochloa crus-galli (Barnyardgrass) | ~45 (0.1 lb/acre) | % Control | 78-92% | Soybean | [2] |

| Echinochloa colona (Jungle Rice) | 52.8 (600 ml/ha of 8.8% EC) | Dry Weight Reduction | 78% | Groundnut | [12] |

| Setaria glauca (Yellow Foxtail) | 52.8 (600 ml/ha of 8.8% EC) | Dry Weight Reduction | 90-93% | Groundnut | [12] |

| Setaria faberi (Giant Foxtail) | Not specified | % Suppression (21 DAT) | 94% | Not specified | [2] |

| Setaria verticillata (Bristly Foxtail) | 52.8 (600 ml/ha of 8.8% EC) | Dry Weight Reduction | 92% | Groundnut | [12] |

| Mixed Annual Grasses* | 37.5 - 100 | Yield Increase vs. Control | 77-80% | Soybean | [13] |

| Bromus tectorum (Downy Brome) | 93 - 109 | % Control | 92-99% | Wheat (Resistant) | [14] |

| Avena fatua (Wild Oats) | Not specified | % Control | 66-96% | Rape | [15] |

*Dominant species included Echinochloa crusgalli, Dinabra arabica, Digitaria sanguinalis, and Avena fatua.[13]

Table 2: Efficacy of this compound-p-ethyl Against Perennial Grass Weeds & Volunteer Crops

| Weed Species | Application Rate (g a.i./ha) | Efficacy Metric | Result | Crop | Source(s) |

| Secale cereale (Feral Rye) | 93 - 109 | % Control | 92-99% | Wheat (Resistant) | [14] |

| Aegilops cylindrica (Jointed Goatgrass) | 93 | % Control | 73% | Wheat (Resistant) | [14] |

| Aegilops cylindrica (Jointed Goatgrass) | 109 | % Control | 98% | Wheat (Resistant) | [14] |

| Volunteer Corn | ~88 (4 fl. oz./acre) | Height Controlled | Up to 12 inches | Broadleaf Crops | [11] |

| Volunteer Corn | ~110 (5 fl. oz./acre) | Height Controlled | 12-18 inches | Broadleaf Crops | [11] |

3. Experimental Protocols for Efficacy Evaluation

Evaluating the herbicidal spectrum of this compound involves standardized protocols, typically conducted in greenhouse and field settings.

3.1. Plant Material and Growth Conditions

-

Seed Sourcing: Seeds of susceptible (S) and potentially resistant (R) grass weed populations are collected from various locations.[16]

-

Germination and Growth: Seeds are germinated in controlled environments (e.g., petri dishes) and then transplanted into pots containing a sterile soil mix. Plants are grown in a greenhouse or growth chamber under controlled temperature, humidity, and photoperiod conditions to ensure uniform growth.[16][17]

-

Growth Stage: For post-emergence treatments, plants are typically grown until they reach the 2- to 5-leaf stage, as this is when they are actively growing and most susceptible.[3][10]

3.2. Herbicide Application

-

Formulation: Commercial formulations of this compound-p-ethyl (e.g., Emulsifiable Concentrate - EC) are used.[12]

-

Spray Application: Herbicides are applied using a calibrated laboratory or track sprayer equipped with a flat-fan nozzle to ensure precise and uniform coverage. The spray volume is typically between 150 and 300 L/ha.[3][18]

-

Adjuvants: Applications must include an adjuvant, such as a crop oil concentrate (COC) at 1% v/v or a nonionic surfactant (NIS), to enhance foliar uptake.[11]

-

Dose-Response Studies: To determine the level of resistance or susceptibility, a range of herbicide doses is applied, bracketing the recommended field rate. A non-treated control is always included.[17]

3.3. Experimental Design and Assessment

-

Design: Field experiments are commonly laid out in a Randomized Complete Block Design (RCBD) with 3 to 4 replications to account for field variability.[12]

-

Data Collection: Efficacy is assessed at specific intervals, typically 14, 21, or 28 days after treatment (DAT).[17][19]

-

Assessment Metrics:

-

Visual Injury Rating: A percentage scale (0% = no effect, 100% = complete plant death) is used to score phytotoxicity.

-

Plant Survival: The number of surviving plants per unit area is counted.[12]

-

Biomass Reduction: The above-ground biomass of surviving plants is harvested, dried in an oven, and weighed. The percentage reduction is calculated relative to the untreated control.[12]

-

Caption: A typical experimental workflow for herbicide efficacy evaluation.

4. Factors Influencing Herbicidal Performance

Several factors can influence the field performance of this compound:

-

Weed Growth Stage: Application to young, actively growing grass weeds provides the most effective control.[7]

-

Environmental Conditions: Efficacy can be reduced if weeds are under stress from drought, extreme temperatures (hot or cold), or waterlogged soil.[7][11][20] this compound formulations are generally rainfast within 1 to 3 hours of application.[2][3][11]

-

Tank Mixtures: Antagonism can occur when this compound is tank-mixed with certain broadleaf herbicides. For example, mixing with propanil has been shown to severely reduce control of barnyardgrass and weedy rice.[18][19]

-

Herbicide Resistance: this compound is a Group A (HRAC) or Group 1 (WSSA) herbicide.[6][7] The repeated use of ACCase inhibitors has led to the evolution of resistant weed biotypes. Resistance can be due to:

Caption: Logical flow of herbicide resistance evolution.

This compound is a highly effective graminicide with a well-defined mechanism of action and a broad spectrum of activity against key grass weeds. Its utility in broadleaf cropping systems is well-documented. For optimal and sustainable use, practitioners must apply the product according to label recommendations, considering weed growth stage and environmental conditions. Furthermore, integrated weed management strategies, including the rotation of herbicide modes of action, are essential to mitigate the development of herbicide resistance and preserve the long-term efficacy of this valuable agricultural tool.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound Herbicide Effective Weed Control for Crops & Lawns [cnagrochem.com]

- 3. jindunchemistry.com [jindunchemistry.com]

- 4. This compound-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 5. ACTION | TARGA this compound | Nissan Chemical Corporation [nissanchem.co.jp]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. apparentag.com.au [apparentag.com.au]

- 8. pomais.com [pomais.com]

- 9. nbinno.com [nbinno.com]

- 10. Wholesale POMAIS this compound-p-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]

- 11. fs1.agrian.com [fs1.agrian.com]

- 12. The efficacy of this compound-P-ethyl herbicide to control of grass-weeds in groundnut fields [ejcp.gau.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bepls.com [bepls.com]

- 16. PfGSTF2 endows resistance to this compound‐p‐ethyl in Polypogon fugax by GSH conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 18. repository.lsu.edu [repository.lsu.edu]

- 19. Interactions of this compound-p-ethyl mixed with contact herbicides in ACCase-resistant rice production | Weed Technology | Cambridge Core [cambridge.org]

- 20. Frontiers | Low Temperature Delays Metabolism of this compound in Resistant Winter Wheat and Three Annual Grass Weed Species [frontiersin.org]

The Precision Strike: A Technical Deep Dive into Quizalofop's Mode of Action in Monocotyledonous Weeds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core biochemical and physiological mechanisms by which quizalofop, a potent aryloxyphenoxypropionate herbicide, selectively targets and controls monocotyledonous (grassy) weeds. Through a detailed examination of its molecular interactions, metabolic fate, and the resulting cascade of cellular events, this document provides a comprehensive resource for professionals engaged in herbicide research, development, and resistance management.

Executive Summary

This compound is a selective, systemic, post-emergence herbicide renowned for its efficacy against a broad spectrum of annual and perennial grass weeds in various broadleaf crops. Its mode of action centers on the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway. This targeted disruption of lipid synthesis ultimately leads to the cessation of growth and death of susceptible monocotyledonous weeds, while dicotyledonous crops remain largely unaffected due to structural differences in their ACCase enzyme.

The Molecular Target: Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is the plastidic homomeric ACCase found in most monocotyledonous plants. This enzyme catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. Fatty acids are indispensable for the formation of cell membranes, storage lipids, and signaling molecules, making ACCase a vital enzyme for plant growth and development.[1][2][3]

This compound and other "fop" herbicides are non-competitive inhibitors of ACCase with respect to its substrate, acetyl-CoA.[4] They bind to the carboxyltransferase (CT) domain of the enzyme, preventing the transfer of a carboxyl group to acetyl-CoA.[5][6] This inhibition is highly specific to the homomeric form of ACCase present in the chloroplasts of grasses.[7]

Absorption, Translocation, and Metabolism: The Journey to the Target

This compound is typically applied as a foliar spray in the form of an ester prodrug, such as this compound-p-ethyl.[8] This ester form is more lipophilic, facilitating its absorption through the waxy cuticle of the weed's leaves.[7]

Once inside the plant, the inactive this compound-p-ethyl is rapidly hydrolyzed by esterase enzymes into its biologically active acid form, this compound acid.[4] This active form is mobile within the plant and is translocated systemically via both the xylem and phloem to areas of active growth, particularly the meristematic tissues in the shoots, roots, and nodes.[8][9] This systemic movement ensures that the herbicide reaches the sites where cell division and membrane synthesis are most active, leading to a comprehensive kill of the weed.

The Biochemical Cascade: From Enzyme Inhibition to Plant Death

The inhibition of ACCase by this compound initiates a cascade of events that culminate in the death of the susceptible weed:

-

Cessation of Fatty Acid Synthesis: The immediate consequence of ACCase inhibition is the halt of malonyl-CoA production, leading to a rapid depletion of the fatty acid pool required for the synthesis of essential lipids.[1][7]

-

Disruption of Membrane Integrity: Without a continuous supply of new fatty acids, the plant cannot produce the phospholipids and galactolipids necessary to build and maintain cellular membranes, including the plasma membrane and thylakoid membranes within the chloroplasts.[1][5] This leads to a loss of membrane integrity and leakage of cellular contents.

-

Growth Arrest: The inability to form new cells and membranes results in a rapid cessation of growth in the meristematic regions. This is often the first observable, albeit non-visible, symptom.[8]

-

Oxidative Stress: While the primary mode of action is the inhibition of lipid synthesis, secondary effects such as the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation have been observed.[10] This oxidative stress further contributes to membrane damage and cellular dysfunction.

-

Visible Symptoms: Visible symptoms typically appear within 7 to 10 days of application and include chlorosis (yellowing) of the newest leaves, followed by necrosis (browning and death) of the meristematic tissues.[11] The growing point of the grass becomes soft and rotten, a characteristic symptom often referred to as "dead heart."[11] Complete death of the weed usually occurs within one to three weeks.[12]

Signaling Pathway of this compound's Action

Caption: Overview of this compound's mode of action from application to cell death.

Quantitative Data on this compound Efficacy

The efficacy of this compound can be quantified at both the enzymatic and whole-plant levels. The following tables summarize key data from studies on wheat, a susceptible monocot.

Table 1: In Vitro Inhibition of ACCase by this compound in Wheat Genotypes

| Genotype | ACCase Mutation | I50 (µM) of this compound | Resistance Factor (R/S) |

| Wildtype (Susceptible) | None | 0.486 | 1.0 |

| Single-Mutant (Resistant) | A2004V (in one genome) | 1.84 | 3.8 |

| Double-Mutant (Resistant) | A2004V (in two genomes) | 19.1 | 39.4 |

| Data adapted from a study on this compound-resistant wheat.[13][14] |

Table 2: Whole-Plant Growth Reduction (GR50) by this compound in Wheat Genotypes

| Genotype | ACCase Mutation | GR50 (g ae/ha) of this compound | Resistance Factor (R/S) |

| Wildtype (Susceptible) | None | 7.13 | 1.0 |

| Single-Mutant (Resistant) | A2004V (in one genome) | 49.9 | 7.0 |

| Double-Mutant (Resistant) | A2004V (in two genomes) | 485 | 68.0 |

| Data adapted from a study on this compound-resistant wheat.[13][14] |

Mechanisms of Resistance

The evolution of resistance to this compound in weed populations is a significant concern. Two primary mechanisms of resistance have been identified:

-

Target-Site Resistance (TSR): This involves mutations in the ACCase gene that alter the herbicide's binding site, reducing its inhibitory effect.[6] Common mutations occur at specific amino acid positions, such as the I1781L substitution.[11]

-

Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. A key NTSR mechanism is enhanced herbicide metabolism, often mediated by enzymes such as glutathione S-transferases (GSTs).[15][16] These enzymes detoxify this compound by conjugating it with glutathione, rendering it non-phytotoxic.[15][16]

Conceptual Workflow for Investigating this compound Resistance

Caption: A logical workflow for diagnosing the mechanism of this compound resistance.

Experimental Protocols

In Vitro ACCase Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of ACCase activity (I50).

Protocol:

-

Enzyme Extraction: Fresh leaf tissue from susceptible and potentially resistant weed biotypes is flash-frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and protease inhibitors) and centrifuged to pellet cellular debris. The supernatant containing the crude enzyme extract is collected.

-

ACCase Assay: The assay is typically conducted in a microplate format. Each well contains the enzyme extract, a reaction buffer, ATP, MgCl2, acetyl-CoA, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of 14C-labeled sodium bicarbonate. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period. The reaction is then stopped by adding acid, which also removes any unincorporated 14C-bicarbonate.

-

Quantification: The radioactivity of the acid-stable product (14C-malonyl-CoA) is measured using a liquid scintillation counter.

-

Data Analysis: The ACCase activity at each herbicide concentration is expressed as a percentage of the activity in the control (no herbicide). A dose-response curve is generated, and the I50 value is calculated using non-linear regression analysis.[14]

Herbicide Absorption and Translocation Study

Objective: To quantify the uptake and movement of this compound within the plant.

Protocol:

-

Plant Material: Uniformly sized weed plants at a specific growth stage (e.g., 3-4 leaf stage) are used.

-

Herbicide Application: A known amount of 14C-labeled this compound-p-ethyl, mixed with formulation adjuvants, is applied to a specific area of a single leaf using a microsyringe.[17]

-

Harvesting: Plants are harvested at various time points after treatment (e.g., 6, 24, 48, 72 hours).

-

Washing: The treated leaf is excised and washed with a solution (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface. The radioactivity of the leaf wash is quantified by liquid scintillation counting.

-

Sectioning: The plant is divided into different parts: the treated leaf, shoots above the treated leaf, shoots below the treated leaf, and the roots.

-

Quantification of Translocation: The amount of 14C in each plant section is determined by biological oxidation. The plant tissue is combusted, and the resulting 14CO2 is trapped and quantified by liquid scintillation counting.

-

Data Analysis: Absorption is calculated as the total radioactivity recovered in the plant (including the treated leaf) as a percentage of the applied dose. Translocation is expressed as the percentage of the absorbed radioactivity that has moved out of the treated leaf into other plant parts.[18]

Analysis of Herbicide Metabolism

Objective: To identify and quantify the metabolites of this compound in plant tissues.

Protocol:

-

Treatment and Extraction: Plants are treated with this compound as described above. At various time points, plant tissues are harvested and homogenized in a solvent such as acetonitrile or methanol to extract the herbicide and its metabolites.

-

Sample Cleanup: The extract is centrifuged, and the supernatant is concentrated. The sample may be further purified using solid-phase extraction (SPE) to remove interfering plant compounds.

-

LC-MS Analysis: The cleaned-up extract is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The components of the extract are separated by the liquid chromatography column, and then the mass spectrometer is used to identify and quantify the parent this compound molecule and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Metabolite Identification: Known metabolites, such as this compound acid and glutathione conjugates of this compound, can be identified by comparing their retention times and mass spectra to those of authentic standards.[16][19]

Conclusion

This compound's efficacy as a graminicide is rooted in its highly specific and potent inhibition of ACCase in monocotyledonous weeds. Its systemic nature ensures that it reaches the critical growing points of the plant, leading to a comprehensive and effective kill. Understanding the intricacies of its mode of action, from the molecular level to the whole-plant response, is crucial for its judicious use in agriculture. Furthermore, a thorough knowledge of the biochemical basis of resistance is essential for developing sustainable weed management strategies that can mitigate the evolution of herbicide-resistant weed populations and preserve the utility of this important herbicidal tool.

References

- 1. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 9. Overexpression of Acetyl CoA Carboxylase 1 and 3 (ACCase1 and ACCase3), and CYP81A21 were related to cyhalofop resistance in a barnyardgrass accession from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-p-ethyl-induced phytotoxicity and genotoxicity in Lemna minor and Lemna gibba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 12. Frontiers | Germination Characteristics Associated With Glutathione S-Transferases Endowed this compound-p-Ethyl Resistance in Polypogon fugax [frontiersin.org]

- 13. scispace.com [scispace.com]

- 14. Biochemical and structural characterization of this compound-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PfGSTF2 endows resistance to this compound‐p‐ethyl in Polypogon fugax by GSH conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Quizalofop-p-ethyl in Crops

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the determination of Quizalofop-p-ethyl residues in various crop matrices using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established and validated analytical procedures.

Introduction

This compound-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses.[2] Monitoring its residues in agricultural commodities is essential to ensure food safety and compliance with regulatory limits, such as the Maximum Residue Limit (MRL) of 0.05 mg/kg for bean seed production in the United States.[1]

This document outlines a robust HPLC method coupled with Diode Array Detection (DAD) for the quantification of this compound-p-ethyl and its primary metabolite, this compound-p-acid. The protocol includes detailed steps for sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by chromatographic analysis.

Analytical Method Overview

The presented method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of this compound-p-ethyl. A C18 column is employed with an isocratic mobile phase consisting of a mixture of acetonitrile and acidified water. Detection is performed using a Diode Array Detector (DAD) at a wavelength optimized for the analytes.

Principle

A homogenized crop sample is extracted with acetonitrile. The extract is then subjected to a clean-up step using a dispersive solid-phase extraction (d-SPE) to remove interfering matrix components. The final extract is analyzed by HPLC-DAD for the determination of this compound-p-ethyl.

Quantitative Data Summary

The following tables summarize the key performance parameters of the HPLC method for the analysis of this compound-p-ethyl in various crop matrices.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (containing 1% v/v acetic acid) in a 70:30 (v/v) ratio[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C[3] |

| Injection Volume | 20 µL[3] |

| Detection Wavelength | 236 nm[3] |

Table 2: Method Validation Parameters

| Parameter | This compound-p-ethyl | This compound-p-acid |

| Linearity (R²) | >0.999[3] | >0.999[3] |

| Limit of Detection (LOD) | 0.003 - 0.008 mg/kg[3] | 0.003 - 0.01 mg/kg[3] |

| Limit of Quantification (LOQ) | 0.015 - 0.02 mg/kg[3] | 0.01 - 0.03 mg/kg[3] |

| Recovery (%) | 88.7 - 116.2%[3] | 88.7 - 116.2%[3] |

| Relative Standard Deviation (RSD) | 0.82 - 4.39%[3] | 0.82 - 4.39%[3] |

Experimental Protocols

This section provides a detailed step-by-step protocol for the analysis of this compound-p-ethyl in crop samples.

Reagents and Materials

-

This compound-p-ethyl standard (purity ≥ 98%)

-

This compound-p-acid standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

-

Water (deionized or HPLC grade)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound-p-ethyl and this compound-p-acid standards and dissolve in 100 mL of acetonitrile in separate volumetric flasks. Store at 4°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to achieve concentrations ranging from 0.05 to 5.0 µg/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular choice for sample preparation due to its simplicity and efficiency.[1][3]

-

Homogenization: Take a representative sample of the crop (e.g., 1 kg) and homogenize it using a high-speed blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube.

-

Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high pigment content (e.g., leafy greens), add 50 mg of GCB.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

HPLC Analysis

-

Set up the HPLC system according to the conditions specified in Table 1 .

-

Inject the prepared standard solutions to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify and quantify the this compound-p-ethyl and this compound-p-acid peaks in the sample chromatograms by comparing their retention times and spectral data with those of the standards.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound-p-ethyl in crop samples.

Caption: Workflow for this compound-p-ethyl analysis.

Logical Relationship of the Analytical Method

This diagram outlines the logical progression and key stages of the analytical method development and validation.

References

Application Note: Quantification of Quizalofop Residues in Soil by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of quizalofop-p-ethyl and its primary metabolite, this compound-p-acid, in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides two effective extraction procedures: a traditional solvent extraction method and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This document is intended for researchers, scientists, and professionals in the fields of environmental science and pesticide residue analysis.

Introduction

This compound-p-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Due to its potential for persistence in soil and subsequent environmental impact, a reliable and sensitive analytical method for its quantification is crucial. LC-MS/MS offers excellent selectivity and sensitivity for the detection of pesticide residues at trace levels. This note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, for the accurate determination of this compound residues in soil.

Experimental Protocols

Two primary extraction methods are presented: the BASF Analytical Method D1303/02 and a modified QuEChERS protocol.

Method 1: BASF Analytical Method D1303/02[1][2]

This method is a well-validated protocol for the extraction of this compound-p-ethyl and its metabolites from soil.

1. Sample Preparation and Extraction: a. Weigh 5 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.[1][2] b. Add 20 mL of an extraction solvent mixture of acetonitrile and 6% phosphoric acid in deionized water (80:20, v/v).[1][2] c. Shake the tube vigorously for a specified period (e.g., 30 minutes) on a mechanical shaker. d. Centrifuge the sample at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes). e. Carefully collect the supernatant (the extract). f. Repeat the extraction process (steps b-d) on the remaining soil pellet with a fresh aliquot of the extraction solvent. g. Combine the supernatants from both extractions.

2. Extract Dilution for LC-MS/MS Analysis: a. For the analysis of this compound-p-ethyl and this compound-p, dilute an aliquot (e.g., 8%) of the combined extract with an acetonitrile-water mixture (90:10, v/v).[1][2] b. For the analysis of the more polar metabolite, 3-OH-quizalofop-acid, dilute a separate aliquot (e.g., 40%) of the original extract with deionized water.[1][2] c. Filter the diluted extracts through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol[3][4][5][6][7]

The QuEChERS method provides a simpler and faster extraction and cleanup process.

1. Sample Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[3][4] b. If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[4] c. Add 10 mL of acetonitrile to the tube.[3][4] d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).[3] e. Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts. f. Centrifuge the tube at ≥ 5000 rpm for 5 minutes.[4]

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., primary secondary amine (PSA) and C18). b. Vortex the d-SPE tube for 30 seconds.[4] c. Centrifuge the tube at high speed for 2 minutes.[4] d. Collect the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[1]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[5]

-

Flow Rate: A flow rate of 0.2 mL/min is a common starting point.[5]

-

Column Temperature: 40 °C.[5]

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is used for this compound-p-ethyl and this compound-p.[1][5]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Data Presentation

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound-p-ethyl and its metabolites.

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound-p-ethyl | 373.0 | 299.0 | 375.0 → 300.9 |

| This compound-p | 345.0 | 299.0 | 345.0 → 100.0 |

| 3-OH-quizalofop-acid | 359.0 | 166.0 | - |

Data sourced from EPA validation studies.[1]

Table 2: Method Validation Data

| Parameter | This compound-p-ethyl | This compound-p | 3-OH-quizalofop-acid |

| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg | 0.001 mg/kg |

| Limit of Detection (LOD) | 0.001 mg/kg | 0.001 mg/kg | 0.0002 mg/kg |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

| Calibration Range | 0.010 - 0.2 ng/mL | 0.010 - 0.2 ng/mL | 0.010 - 1.0 ng/mL |

| Recovery | 70-120% | 70-120% | 70-120% |

Data represents typical values from validated methods.[1][7]

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this application note.

Caption: Workflow for BASF Analytical Method D1303/02.

Caption: Workflow for the QuEChERS Protocol.

Conclusion

The LC-MS/MS methods described in this application note provide high sensitivity, selectivity, and accuracy for the quantification of this compound-p-ethyl and its metabolites in soil. The choice between the traditional solvent extraction and the QuEChERS protocol will depend on laboratory workflow, sample throughput requirements, and specific analytical needs. Both methods, when properly validated, are suitable for regulatory monitoring and environmental assessment of this compound residues in soil.

References

Application Note: Chiral Separation of Quizalofop Enantiomers by Supercritical Fluid Chromatography (SFC)

Abstract